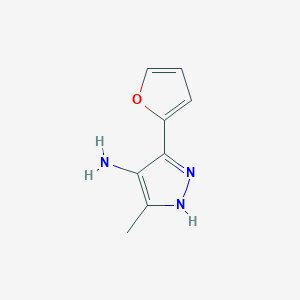![molecular formula C18H32Cl2N6O4P2Pd B12870733 Dichlorobis(3,7-diacetyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonane) palladium(II)](/img/structure/B12870733.png)
Dichlorobis(3,7-diacetyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonane) palladium(II)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichlorobis(3,7-diacetyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonane) palladium(II) is a palladium complex with the empirical formula C18H32Cl2N6O4P2Pd and a molecular weight of 635.76 g/mol . This compound is known for its stability and versatility in various catalytic applications, particularly in cross-coupling reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dichlorobis(3,7-diacetyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonane) palladium(II) typically involves the reaction of palladium(II) chloride with 3,7-diacetyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonane in an appropriate solvent . The reaction is carried out under controlled conditions to ensure the formation of the desired complex. The product is then purified through recrystallization or other suitable methods .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent selection, and purification techniques to achieve high yields and purity on an industrial scale .
Análisis De Reacciones Químicas
Types of Reactions
Dichlorobis(3,7-diacetyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonane) palladium(II) is primarily used as a catalyst in various cross-coupling reactions, including:
- Buchwald-Hartwig Cross Coupling Reaction
- Heck Reaction
- Hiyama Coupling
- Negishi Coupling
- Sonogashira Coupling
- Stille Coupling
- Suzuki-Miyaura Coupling
Common Reagents and Conditions
The compound is used in conjunction with various reagents such as aryl halides, organometallic reagents, and bases. Typical reaction conditions include the use of solvents like toluene, DMF, or THF, and temperatures ranging from room temperature to elevated temperatures depending on the specific reaction .
Major Products
The major products formed from these reactions are typically biaryl compounds, alkenes, and other substituted aromatic compounds, depending on the specific cross-coupling reaction being performed .
Aplicaciones Científicas De Investigación
Dichlorobis(3,7-diacetyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonane) palladium(II) has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Dichlorobis(3,7-diacetyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonane) palladium(II) involves the coordination of the palladium center with the ligands, facilitating various catalytic cycles. The palladium center undergoes oxidative addition, transmetalation, and reductive elimination steps, which are crucial for the cross-coupling reactions . The molecular targets and pathways involved depend on the specific reaction and substrates used .
Comparación Con Compuestos Similares
Similar Compounds
- Dichloro(1,5-cyclooctadiene)palladium(II)
- Bis(triphenylphosphine)palladium(II) dichloride
- Dichlorobis(tricyclohexylphosphine)palladium(II)
- [1,2-Bis(diphenylphosphino)ethane]dichloropalladium(II)
- Palladium(π-cinnamyl) chloride dimer
Uniqueness
Dichlorobis(3,7-diacetyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonane) palladium(II) is unique due to its stability and efficiency in catalyzing a wide range of cross-coupling reactions. Its hydrophilic nature allows it to form metal complexes in aqueous environments, making it versatile for various applications .
Propiedades
Fórmula molecular |
C18H32Cl2N6O4P2Pd |
|---|---|
Peso molecular |
635.8 g/mol |
Nombre IUPAC |
1-(7-acetyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonan-3-yl)ethanone;dichloropalladium |
InChI |
InChI=1S/2C9H16N3O2P.2ClH.Pd/c2*1-8(13)11-3-10-4-12(9(2)14)7-15(5-10)6-11;;;/h2*3-7H2,1-2H3;2*1H;/q;;;;+2/p-2 |
Clave InChI |
WGZZREUHMBLQPM-UHFFFAOYSA-L |
SMILES canónico |
CC(=O)N1CN2CN(CP(C2)C1)C(=O)C.CC(=O)N1CN2CN(CP(C2)C1)C(=O)C.Cl[Pd]Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4'-Hydroxybiphenyl-4-Yl)-N-(4-Hydroxycyclohexyl)-1,4-Dihydroindeno[1,2-C]pyrazole-6-Carboxamide](/img/structure/B12870661.png)
![4-Methyl-2-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-d][1,2,3]triazol-6-amine](/img/structure/B12870671.png)

![(1R)-Dicyclohexyl(2'-(naphthalen-2-yloxy)-[1,1'-binaphthalen]-2-yl)phosphine](/img/structure/B12870679.png)

![3-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B12870693.png)


![N-(4-Hydroxynaphthalen-1-yl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonamide](/img/structure/B12870713.png)

![1-Amino-2-oxo-1,2-dihydrocyclohepta[b]pyrrole-3-carboxylic acid](/img/structure/B12870739.png)
![4-(Difluoromethoxy)-2-(difluoromethyl)benzo[d]oxazole](/img/structure/B12870742.png)

